Phallacidin

Description

Origin and Classification within Phallotoxin Biochemistry

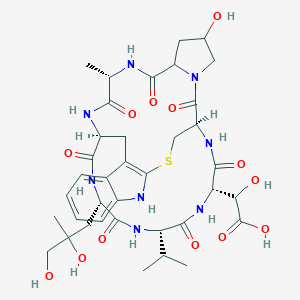

Phallacidin is a naturally occurring bicyclic heptapeptide (B1575542), a classification that denotes a structure composed of seven amino acids arranged in two rings. wikipedia.org It is produced by mushrooms of the Amanita genus, most notably the death cap mushroom, Amanita phalloides. caymanchem.com This mushroom is also the source of other related toxins, including amatoxins and virotoxins. pdn.ac.lktaylorandfrancis.com

The phallotoxins, including this compound and the more widely known phalloidin (B8060827), are characterized by a unique thioether bridge formed between a cysteine and a tryptophan residue. thermofisher.comku.dk This structural feature is crucial to their biological activity. This compound's core amino acid sequence is Ala-Trp-Leu-Val-D-Asp-Cys-Pro. mdpi.com It is distinguished from other phallotoxins by variations in hydroxylation and the presence of a carboxyl group, which allows for coupling reactions. caymanchem.compdn.ac.lk Unlike many other fungal peptides, phallotoxins are synthesized on ribosomes and are therefore classified as ribosomally-synthesized and post-translationally modified peptides (RiPPs). mdpi.com

| Property | Description |

| Chemical Class | Bicyclic heptapeptide wikipedia.org |

| Primary Source | Amanita phalloides (death cap mushroom) caymanchem.com |

| Key Structural Feature | Thioether bridge between cysteine and tryptophan thermofisher.comku.dk |

| Core Amino Acid Sequence | Ala-Trp-Leu-Val-D-Asp-Cys-Pro mdpi.com |

| Biosynthesis | Ribosomally-synthesized and post-translationally modified peptide (RiPP) mdpi.com |

Historical Context of this compound Discovery and Initial Research

The investigation into the toxic components of Amanita phalloides dates back to the late 19th and early 20th centuries. wikipedia.org The initial focus was on identifying the compounds responsible for the mushroom's lethal effects. Phalloidin, a closely related phallotoxin, was first isolated in 1937 by Feodor Lynen and Ulrich Wieland. wikipedia.orgwikipedia.org This pioneering work on phalloidin laid the groundwork for the subsequent discovery and characterization of other phallotoxins, including this compound.

Current Significance of this compound in Cellular and Molecular Biology Research

The primary significance of this compound in contemporary research stems from its specific and high-affinity binding to filamentous actin (F-actin), a critical component of the cytoskeleton in eukaryotic cells. caymanchem.comthermofisher.comwikipedia.org This interaction stabilizes F-actin filaments, preventing their depolymerization. thermofisher.comwikipedia.org This property makes this compound, and its derivatives, invaluable tools for studying the dynamics of the actin cytoskeleton.

A key application of this compound is in fluorescence microscopy. smolecule.com this compound can be conjugated with fluorescent dyes, such as 7-nitrobenz-2-oxa-1,3-diazole (NBD), to create probes that allow for the visualization of F-actin distribution and organization within fixed and permeabilized cells. caymanchem.comresearchgate.net This has been instrumental in research on cell motility, division, and the maintenance of cell shape. smolecule.cominformahealthcare.com

Furthermore, the stabilizing effect of this compound on actin filaments has been utilized in studies investigating the role of actin in various cellular processes. For instance, research has shown that stabilizing actin filaments with this compound can prevent increases in endothelial permeability, highlighting the importance of the actin cytoskeleton in maintaining the integrity of the vascular barrier. physiology.org It has also been used to study the properties of thin filaments in muscle sarcomeres. nih.gov While phallotoxins themselves have poor cell permeability, chemical modifications and conjugation to carrier molecules have been explored to enhance their uptake for potential therapeutic applications, though this remains an area of ongoing research. d-nb.info

Propriétés

IUPAC Name |

2-[28-(2,3-dihydroxy-2-methylpropyl)-18-hydroxy-23-methyl-15,21,24,26,29,32,35-heptaoxo-31-propan-2-yl-12-thia-10,16,22,25,27,30,33,36-octazapentacyclo[12.11.11.03,11.04,9.016,20]hexatriaconta-3(11),4,6,8-tetraen-34-yl]-2-hydroxyacetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H50N8O13S/c1-15(2)25-32(53)44-26(27(48)36(56)57)33(54)41-23-13-59-34-19(18-7-5-6-8-20(18)42-34)10-21(29(50)40-22(30(51)43-25)11-37(4,58)14-46)39-28(49)16(3)38-31(52)24-9-17(47)12-45(24)35(23)55/h5-8,15-17,21-27,42,46-48,58H,9-14H2,1-4H3,(H,38,52)(H,39,49)(H,40,50)(H,41,54)(H,43,51)(H,44,53)(H,56,57) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUBDTFZQCYLLGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)NC2CC3=C(NC4=CC=CC=C34)SCC(C(=O)N5CC(CC5C(=O)N1)O)NC(=O)C(NC(=O)C(NC(=O)C(NC2=O)CC(C)(CO)O)C(C)C)C(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H50N8O13S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001046316 | |

| Record name | Phallacidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

846.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26645-35-2 | |

| Record name | Phallacidin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026645352 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phallacidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001046316 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phallacidin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biosynthesis and Molecular Genetics of Phallacidin

Ribosomal Synthesis Pathway of Phallacidin (RiPPs)

The discovery that this compound and the related amatoxins are synthesized on ribosomes was a significant finding in the study of fungal natural products. pnas.orgnih.gov This pathway begins with the transcription and translation of a specific gene to produce a linear precursor peptide, which then undergoes extensive post-translational processing. mdpi.com

The gene responsible for producing the this compound precursor peptide is known as PHA1. pnas.orgnih.gov This gene was identified in Amanita bisporigera and is a member of a large gene family referred to as MSDIN, named after the first five conserved amino acids of the encoded peptides. pnas.orgnih.gov

The PHA1 gene encodes a 34-amino acid proprotein. pnas.orgnih.gov This precursor peptide is the initial linear chain from which the final complex structure of this compound is derived. It has no predicted signal peptide for secretion. nih.govcore.ac.uk The identification of the PHA1 gene and its corresponding proprotein confirmed the ribosomal origin of this compound. pnas.org

The protein products of the MSDIN gene family, including the this compound proprotein, share a distinct architecture characterized by highly conserved flanking regions and a hypervariable "toxin" region. nih.govnih.govcore.ac.uk

Conserved Regions: The precursor peptide contains a conserved N-terminal "leader" sequence and a C-terminal "follower" sequence. asm.orgasm.org These regions are crucial for guiding the subsequent enzymatic modifications. A key feature of this conserved architecture is the presence of invariant proline (Pro) residues that flank the central toxin sequence. nih.govcore.ac.uk The proline located immediately upstream of the toxin region and the proline that is the final amino acid of the toxin sequence itself are critical recognition sites for the initial processing enzyme. unl.edunih.gov

Hypervariable Region: Sandwiched between the conserved proline residues is a hypervariable core. nih.govasm.org In the PHA1 proprotein, this region consists of the seven amino acids that will ultimately form the mature this compound peptide. pnas.org The variability in this region across different MSDIN genes allows the fungus to produce a wide array of cyclic peptides from a single gene family, including various phallotoxins and amatoxins. nih.govasm.org

Precursor Peptide Identification and Characterization

Enzymatic Processing in this compound Biosynthesis

Following ribosomal synthesis, the linear this compound proprotein undergoes a series of enzymatic modifications, including proteolytic cleavage, macrocyclization, and the formation of an unusual tryptathionine cross-bridge. wikipedia.org

The initial and critical step in processing the this compound proprotein is catalyzed by a specific protease from the prolyl oligopeptidase (POP) family. nih.govcore.ac.uk Research identified an enzyme in the phalloidin-producing mushroom Conocybe albipes (previously C. apala) that could correctly process the phalloidin (B8060827) precursor. unl.edunih.gov This enzyme was identified as a prolyl oligopeptidase (EC 3.4.21.26). unl.edu

Amanita species that produce these toxins possess two POP genes, POPA and POPB. nih.gov Evidence suggests that POPA performs general housekeeping functions, while POPB is the specialized enzyme dedicated to toxin biosynthesis. nih.govnih.gov The gene for POPB is found clustered with at least one MSDIN gene in the genome and is restricted taxonomically to the Amanita species that produce amatoxins and phallotoxins, reinforcing its role in the biosynthetic pathway. asm.orgnih.gov

The prolyl oligopeptidase B (POPB) is responsible for both cleaving the precursor peptide and forming the cyclic backbone of the toxin. wikipedia.orgnih.gov

Proteolytic Cleavage: The POP enzyme recognizes and cleaves the peptide bond on the C-terminal side of the two invariant proline residues that flank the toxin sequence. unl.edunih.gov This action excises the linear heptapeptide (B1575542) (Ala-Trp-Leu-Val-Asp-Cys-Pro) from the longer proprotein. unl.edu Studies indicate that the cleavage at the C-terminal proline occurs first or at a much faster rate than the cleavage at the N-terminal proline. unl.edu

Macrocyclization: After releasing the linear peptide, the same POP enzyme is believed to catalyze the head-to-tail macrocyclization. wikipedia.org This occurs via a transpeptidation reaction, forming a peptide bond between the N-terminal alanine (B10760859) and the C-terminal proline, resulting in a cyclic heptapeptide. wikipedia.org

Following cyclization, further modifications are required to form the final bicyclic structure of this compound. This includes the formation of a thioether cross-bridge between the tryptophan and cysteine residues to create the unique tryptathionine moiety, as well as specific hydroxylations. wikipedia.org

Prolyl Oligopeptidase (POP) Family Involvement

Genetic Elements and Their Regulation

The capacity of Amanita mushrooms to produce this compound is encoded within their genome. The key genetic elements are the PHA1 gene and the associated genes for the processing enzymes. The genes for this compound and other related toxins (AMA1 for α-amanitin) are found exclusively in the toxic species of Amanita from the section Phalloideae and are absent in non-toxic species. pnas.orgpnas.org

Genomic analysis has revealed that the biosynthetic genes are often located in proximity to each other. pnas.org For instance, in A. bisporigera, three cytochrome P450 genes were found near two PHA1 genes. pnas.org Similarly, the specialized POPB gene is clustered with at least one MSDIN family gene. asm.org This gene clustering likely facilitates the coordinated regulation and expression of the entire biosynthetic pathway, ensuring that the precursor peptides and the necessary modifying enzymes are produced together in the mushroom's fruiting body. pnas.org While the presence of the PHA1 gene is necessary for this compound production, it is not always sufficient; one study identified an Amanita species that possessed the gene but did not produce the toxin, suggesting complex regulatory controls over gene expression or subsequent processing steps. researchgate.net

Mentioned Chemical Compounds

The MSDIN Gene Family Encoding this compound Precursors (PHA1)

The genetic blueprint for this compound, and other related toxins like amatoxins, is found within a specific gene family known as the MSDIN family. pnas.orgnih.gov This name is derived from the first five conserved amino acids (Methionine-Serine-Aspartate-Isoleucine-Asparagine) found in the precursor peptides. nih.gov The gene specifically responsible for encoding the this compound proprotein is designated as PHA1. pnas.orgresearchgate.net

The PHA1 gene encodes a 34-amino-acid proprotein. pnas.org This precursor peptide contains the seven-amino-acid sequence of this compound (Alanine-Tryptophan-Leucine-Valine-Aspartate-Cysteine-Proline) flanked by conserved sequences. nih.gov A specialized enzyme, a prolyl oligopeptidase B (POPB), is then responsible for cleaving and macrocyclizing this proprotein to form the mature, bicyclic this compound toxin. mdpi.comresearchgate.net

In some Amanita species, such as Amanita bisporigera, two copies of the PHA1 gene have been identified, designated PHA1-1 and PHA1-2. pnas.org The presence of these genes is tightly linked to the ability of a mushroom to produce phallotoxins. DNA blot analysis has shown that PHA1 is present in toxic species of Amanita section Phalloideae but is absent in non-toxic species from other sections. pnas.org

A notable characteristic of the MSDIN gene family is the hypervariable "toxin" region, which is capable of encoding a wide variety of peptides, flanked by conserved sequences. pnas.org This genetic architecture allows for the potential synthesis of a broad array of cyclic peptides. In amanitin-producing Amanita species, this gene family has undergone significant expansion, with some genomes containing 19 to 40 MSDIN genes. pnas.org

| Gene/Gene Family | Function | Key Characteristics |

| MSDIN Gene Family | Encodes precursor peptides for amatoxins and phallotoxins. pnas.orgnih.gov | Named for the conserved MSDIN amino acid signature. pnas.org Characterized by a hypervariable "toxin" region. pnas.org |

| PHA1 | Encodes the precursor proprotein for this compound. pnas.orgresearchgate.net | A member of the MSDIN gene family. researchgate.net The proprotein is 34 amino acids long. pnas.org |

| POPB | A prolyl oligopeptidase that processes the precursor peptide. mdpi.comnih.gov | Catalyzes the cleavage and macrocyclization of the proprotein to form the mature toxin. mdpi.com |

Transcriptional Expression Profiles of this compound Biosynthetic Genes

Studies on the expression of this compound biosynthetic genes have revealed that their transcription is often correlated with the developmental stage of the mushroom. The PHA1 gene, along with genes for other major toxins like α-amanitin, is transcribed in the mature fruiting bodies (carpophores). mdpi.com

Research on Amanita molliuscula, a species that produces only trace amounts of major toxins, showed that while the genes for α-amanitin, β-amanitin, this compound, and phalloidin were present, their transcription levels were low at the mature stage. mdpi.comresearchgate.net This indicates that the amanitin biosynthetic pathway, while active, was not geared towards producing these specific toxins at that time. mdpi.com This differential expression of MSDIN genes suggests a sophisticated regulatory mechanism that controls which cyclic peptides are produced and in what quantities. mdpi.com

Interestingly, a study on two new African species of Amanita sect. Phalloideae found that one species, Amanita bweyeyensis, possessed the PHA1 gene but did not produce phallotoxins, as confirmed by chemical analysis. researchgate.net This suggests that the presence of the gene alone is not sufficient for toxin production and that post-transcriptional or translational regulation may also play a crucial role. researchgate.net

Evolutionary Aspects of this compound Production

The distribution of this compound and other amatoxins across distantly related fungal genera (Amanita, Galerina, and Lepiota) has long been an evolutionary puzzle. pnas.orgpnas.orgnih.gov The prevailing hypothesis to explain this disjunct distribution is horizontal gene transfer (HGT), the movement of genetic material between different species. pnas.orgresearchgate.net

Horizontal Gene Transfer in Toxin Biosynthesis

Strong evidence supports the role of HGT in the dissemination of the toxin biosynthesis pathway. pnas.org Phylogenetic analyses of key biosynthetic genes, including the MSDIN family and POPB, show that their evolutionary history is inconsistent with the species' phylogeny. nih.govnih.govresearchgate.net For instance, the POPB genes from Amanita and Galerina cluster together, despite these genera belonging to different families, suggesting a shared origin through HGT rather than vertical descent. nih.govnih.gov

The genes for amanitin biosynthesis are not always found in a tight cluster, which might seem to complicate the HGT process. pnas.org However, their approximate co-location in the genome could facilitate coordinated regulation. pnas.org It is believed that an unknown ancestral fungus likely served as the donor for the toxin biosynthesis genes to the Amanita, Galerina, and Lepiota lineages. pnas.orgresearchgate.net

Comparative Genomics of this compound-Producing Fungi

Comparative genomics has illuminated the distinct evolutionary paths taken by different fungi after acquiring the toxin biosynthesis genes. A key difference lies in the expansion and diversification of the MSDIN gene family.

In Amanita species belonging to the section Phalloideae, there has been a remarkable expansion of the MSDIN gene family, leading to the production of a wide array of cyclic peptides, including this compound. pnas.org This diversification is a hallmark of the Amanita toxin pathway. pnas.org

In contrast, the genomes of Galerina species, such as Galerina marginata, show no such expansion. pnas.org G. marginata possesses genes for α-amanitin but lacks the genes to produce phallotoxins like this compound. nih.gov Its genome contains only two genes related to α-amanitin, a stark contrast to the dozens of MSDIN genes found in poisonous Amanita species. nih.gov The genomic organization also differs, with the toxin biosynthesis genes located in a restricted 111 kbp locus in G. marginata, whereas in Amanita they are distributed over a much larger genomic region. pnas.org

This comparative data suggests that after an initial HGT event, the toxin biosynthetic pathway evolved differently in Amanita compared to Galerina and Lepiota. The Amanita lineage underwent significant gene family expansion and genomic rearrangements, resulting in a more complex and versatile chemical arsenal (B13267) that includes this compound. pnas.org

| Fungal Genus | MSDIN Gene Family | This compound Production | Genomic Organization |

| Amanita | Striking expansion (19-40+ genes). pnas.org | Yes (in section Phalloideae). pnas.org | Genes are distributed over a large genomic region. pnas.org |

| Galerina | No expansion (single gene in two copies for α-amanitin). pnas.orgnih.gov | No, lacks PHA1 gene. nih.gov | Genes are located on a restricted locus (111 kbp). pnas.org |

| Lepiota | Limited diversity compared to Amanita. nih.gov | No, produces amatoxins but not phallotoxins. mdpi.com | Differs from both Amanita and Galerina. pnas.org |

Molecular Mechanisms of Phallacidin Action

Direct Interaction with Filamentous Actin (F-Actin)

Phallacidin's primary mechanism involves its direct and robust binding to the polymeric form of actin, F-actin, while showing negligible affinity for monomeric G-actin. thermofisher.comthermofisher.com This selective binding is the initial step that leads to its potent biological effects.

Binding Site Localization on F-Actin Filaments (Barbed End)

This compound and its close relative, phalloidin (B8060827), bind specifically at the interface between adjacent actin subunits within the filament. wikipedia.org Cryo-electron microscopy studies have revealed that the binding site is a pocket formed by three neighboring actin subunits. researchgate.netnih.gov This strategic location allows the toxin to act like a molecular clamp, locking the subunits together. wikipedia.org While it is often stated that this compound binds to the barbed end of F-actin filaments, its binding mechanism of bridging subunits means it effectively stabilizes the entire filament structure, preventing subunit dissociation from both the barbed (plus) and pointed (minus) ends. smolecule.comnih.govnih.gov

Kinetic Analysis of F-Actin Polymerization and Depolymerization Modulation

This compound significantly alters the equilibrium between G-actin monomers and F-actin polymers by shifting it strongly toward the polymer state. thermofisher.comthermofisher.com It achieves this not by accelerating the rate of monomer association, but by drastically inhibiting the dissociation of subunits from the filament ends. nih.govnih.gov This effectively lowers the critical concentration (Cc)—the monomer concentration required for polymerization—by as much as 30-fold, meaning polymerization can occur even at low actin monomer concentrations. thermofisher.comthermofisher.com While the initial rate of polymerization is largely independent of this compound concentration, the toxin's presence ensures that once polymers or even small nuclei are formed, they are stabilized against depolymerization. nih.gov

Research using isolated acrosomal bundles of Limulus sperm as nuclei for skeletal muscle actin assembly has provided precise kinetic data on this modulation.

Actin Cytoskeleton Stabilization by this compound

The most prominent effect of this compound at the molecular level is the profound stabilization of the F-actin structure. This stabilization prevents the natural turnover of actin filaments, which is crucial for many cellular activities.

Impact on Actin Monomer Dissociation from Filament Ends

As demonstrated by kinetic studies, this compound is an extremely potent inhibitor of actin monomer dissociation. By binding between actin subunits, it physically prevents them from leaving the filament. wikipedia.org The dissociation rate constant at both the preferred (barbed) and non-preferred (pointed) ends of the filament is reduced to virtually zero in the presence of the toxin. nih.govnih.gov This prevention of depolymerization is the primary mechanism by which this compound stabilizes actin filaments and enhances net polymer assembly. nih.govyale.edu

Influence on Actin Filament Dynamics and Structure

By locking actin subunits in place, this compound effectively freezes the dynamic nature of the filament. Processes like treadmilling, where subunits are added at the barbed end and removed from the pointed end, are halted. mit.edu This stabilization makes the filaments resistant to depolymerization by other factors such as cytochalasins, potassium iodide, or elevated temperatures. thermofisher.comthermofisher.com

Structurally, recent studies show that the terminal subunits at the pointed end of an actin filament normally adopt a twisted, G-actin-like conformation, which facilitates their dissociation. This compound binding induces a conformational shift in these terminal subunits to a more flattened, stable, F-actin-like state, thereby preventing their departure from the filament. nih.gov This demonstrates that this compound not only physically bridges subunits but also induces a more stable filament structure.

This compound's Role in Disrupting Cellular Actin-Mediated Processes

The dynamic assembly and disassembly of the actin cytoskeleton are fundamental to a vast array of cellular processes, including cell motility, cytokinesis, and intracellular transport. thermofisher.comwikipedia.org By rigidly stabilizing actin filaments, this compound disrupts these processes, leading to cytotoxic effects. smolecule.com

A clear example of this disruption is observed in retroviral budding. Studies on Equine Infectious Anemia Virus (EIAV) have shown that treating infected cells with this compound significantly reduces the production of new virus particles. asm.orgnih.gov The stabilization of the actin cytoskeleton was found to correlate with a dramatic reduction in the amount of the viral Gag polyprotein associated with the cytoskeleton. nih.govpitt.edu This suggests that the dynamic nature of actin filaments is essential for the proper assembly and budding of the virus, and that the "frozen" cytoskeleton induced by this compound cannot support these events. asm.orgnih.gov These findings underscore that it is not the mere presence of actin filaments, but their ability to dynamically remodel, that is critical for many complex cellular functions. nih.gov

Modulation of Cell Motility Mechanisms

Cell motility is fundamentally dependent on the dynamic assembly and disassembly of the actin cytoskeleton, which drives the formation of protrusive structures like lamellipodia and filopodia. scispace.combiologists.comresearchgate.net this compound's ability to stabilize F-actin filaments directly interferes with this dynamic process. By preventing the depolymerization of actin filaments, this compound inhibits the normal turnover required for cell migration. smolecule.complos.org This stabilization leads to a rapid cessation of cell movement and a gradual accumulation of F-actin aggregates within the cell. plos.org The dynamic reorganization of F-actin is crucial for extending lamellipodia and filopodia at the leading edge of migrating cells. scispace.com this compound's interference with actin dynamics, therefore, potently inhibits cell migration. plos.org

Interference with Cell Division (Mitosis and Cytokinesis)

Successful cell division relies on the precise and timely reorganization of the actin cytoskeleton to form the contractile ring, a structure essential for cytokinesis, the physical process of cell division. nibb.ac.jp The contractile ring, composed primarily of actin filaments and myosin, is responsible for pinching the cell into two daughter cells. nibb.ac.jp this compound's stabilization of F-actin can disrupt the formation and function of this critical structure. While the direct effects of this compound on mitosis are not as extensively documented as those of its close relative, phalloidin, the fundamental mechanism of action on actin suggests a significant impact. For instance, studies using fluorescently labeled this compound have been instrumental in visualizing the F-actin ring during cytokinesis in organisms like the fission yeast Schizosaccharomyces pombe. nibb.ac.jp Research on the green alga Oedogonium has shown that this compound stains the kinetochore region in the mitotic spindle, suggesting a potential role for actin in chromosome attachment to the spindle. researchgate.net Disruption of actin dynamics by agents like cytochalasin D, which inhibits actin polymerization, has been shown to block chromosomal attachment and prevent cells from entering anaphase, highlighting the importance of a dynamic actin cytoskeleton for proper mitosis. researchgate.net

Perturbation of Endocytosis Pathways

Endocytosis, the process by which cells internalize molecules by engulfing them, is another cellular function that heavily relies on the dynamic nature of the actin cytoskeleton. nih.govmdpi.comencyclopedia.pub Actin polymerization is known to occur at the plasma membrane to facilitate the reshaping of the membrane required for vesicle formation. nih.gov Several endocytic pathways, including clathrin-mediated endocytosis (CME), are influenced by actin dynamics. nih.govcam.ac.uk this compound, by stabilizing F-actin and preventing its turnover, can perturb these pathways. nih.govthermofisher.com The actin network is believed to help propel the budding membrane inwards during CME. cam.ac.uk Therefore, by locking F-actin in a polymerized state, this compound can hinder the formation and pinching off of endocytic vesicles, thereby disrupting the uptake of nutrients and other molecules from the extracellular environment. smolecule.commdpi.com

Influence on Intracellular Signaling Pathways

Effects on Signal Transduction Related to Cellular Growth and Differentiation

The actin cytoskeleton is not merely a structural scaffold but also a key player in intracellular signaling, influencing pathways that control cellular growth and differentiation. smolecule.comnih.gov By altering the state of the actin cytoskeleton, this compound can indirectly modulate these signaling cascades. smolecule.com For example, the reorganization of actin filaments is known to be involved in signaling events triggered by growth factors. biologists.com Studies have shown that the stabilization of F-actin by this compound can impact signaling pathways related to cell survival and apoptosis. In some cell types, this compound has been observed to block the anti-apoptotic signaling triggered by certain stimuli, suggesting that actin depolymerization is a key step in these pathways. molbiolcell.org Furthermore, changes in actin and actin-binding proteins are observed during the differentiation of certain cell lines, and this compound can be used as a tool to probe the role of F-actin in these processes. nih.gov For instance, in HL-60 leukemia cells induced to differentiate, the levels of several actin-binding proteins change, while the F-actin content, which can be measured using fluorescently labeled this compound, remains stable. nih.gov

Structural Biology and Conformational Analysis of Phallacidin

Elucidation of the Bicyclic Heptapeptide (B1575542) Architecture

Phallacidin is a bicyclic heptapeptide, meaning it is composed of seven amino acid residues arranged in two interconnected rings. unl.eduunl.eduvulcanchem.com Its fundamental structure consists of a primary peptide ring formed by head-to-tail cyclization of the amino acid sequence. mdpi.comresearchgate.net The specific amino acid sequence for this compound is Ala-Trp-Leu-Val-D-Asp-Cys-Pro. mdpi.comresearchgate.net Unlike many peptides constructed from the typical 20 proteinogenic amino acids, this compound contains unusual residues, including a D-amino acid (D-Aspartic acid) and hydroxylated amino acids like cis-4-hydroxy-L-proline and γ,δ-dihydroxy-L-leucine. pdn.ac.lkunl.edugoogle.com This complex arrangement is biosynthesized on ribosomes as a larger 34-amino acid proprotein before being processed into its mature, bicyclic form. unl.eduresearchgate.netpnas.org

Table 1: Amino Acid Composition of this compound

| Position | Amino Acid Residue | Abbreviation | Key Features |

|---|---|---|---|

| 1 | L-Alanine | Ala | |

| 2 | L-Tryptophan | Trp | Involved in tryptathionine bridge |

| 3 | γ,δ-dihydroxy-L-Leucine | (OH)₂Leu | |

| 4 | L-Valine | Val | |

| 5 | erythro-3-hydroxy-D-Aspartic acid | D-(OH)Asp | D-amino acid configuration |

| 6 | L-Cysteine | Cys | Involved in tryptathionine bridge |

Characterization of the Tryptathionine Cross-Bridge

A defining and unique feature of the phallotoxin family, including this compound, is an internal cross-bridge that creates the second ring of the bicyclic system. unl.eduresearchgate.net This bridge is a thioether linkage, specifically called a tryptathionine bridge, formed between the indole (B1671886) ring of the tryptophan residue (at position 2) and the sulfhydryl group of the cysteine residue (at position 6). unl.edugoogle.comresearchgate.net This covalent bond connects the sulfur of cysteine to the C-2 position of the tryptophan's indole ring. google.com The tryptathionine bridge is not found in other known natural products and is a key post-translational modification that occurs during the maturation of the this compound proprotein. unl.edugoogle.com This cross-link imparts significant conformational rigidity to the molecule, which is essential for its biological function. marquette.edu

Conformational Analysis Techniques

The three-dimensional structure of this compound in solution has been investigated primarily through non-crystallographic methods, as attempts to crystallize the molecule have been unsuccessful. acs.org Spectroscopic and computational techniques have been pivotal in defining its conformational preferences.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy has been a powerful tool for elucidating the solution conformation of this compound. acs.orgnih.gov A detailed conformational study of this compound was conducted using ¹H NMR spectroscopy in a dimethyl sulfoxide (B87167) (DMSO) solution. acs.org Key findings from these studies include:

Resonance Assignment: Researchers successfully assigned most of the proton resonances of the heptapeptide, which is the first step in any detailed NMR structural analysis. acs.org

Interproton Distances: Using rotating frame Nuclear Overhauser Effect (NOE) experiments (ROESY), scientists were able to determine internuclear distances between specific protons within the molecule. These distances serve as crucial restraints for building a three-dimensional model. acs.org

Backbone Flexibility: The temperature dependence of the amide proton (NH) chemical shifts and the rates of amide hydrogen-deuterium exchange were examined. These experiments provide insight into which amide protons are involved in stable intramolecular hydrogen bonds and which are more exposed to the solvent, thereby mapping the flexibility of the peptide backbone. acs.org

To translate the experimental data from NMR into a coherent three-dimensional structure, restrained molecular dynamics (MD) simulations are employed. acs.orgacs.org This computational technique uses the interproton distance information obtained from NOE experiments as constraints to guide the simulation. acs.orgresearchgate.net By starting with an arbitrary conformation and allowing the molecule's structure to evolve over time under the laws of physics, while simultaneously forcing it to satisfy the experimental distance restraints, a family of low-energy conformations that are consistent with the NMR data can be generated. acs.org For this compound, these simulations have been instrumental in defining the spatial orientation of the key amino acid side chains that are essential for its toxicity. The results indicate that while some parts of the peptide backbone retain a degree of flexibility, the crucial functional groups maintain a relatively fixed orientation with respect to one another. acs.org

Proton Nuclear Magnetic Resonance (NMR) Spectroscopy Studies

Structure-Activity Relationships of this compound and its Core Structure

The relationship between the specific structure of this compound and its biological activity—the binding and stabilization of F-actin—has been a subject of significant research. pdn.ac.lkresearchgate.net

The bicyclic nature of this compound is indispensable for its biological activity. acs.org The rigid framework created by the two rings holds specific functional groups in a precise three-dimensional arrangement, which is required for the molecule to dock into its binding site on F-actin. acs.org Conformational studies have identified several key groups whose orientation is locked in by the bicyclic architecture:

The methyl group of the Alanine (B10760859) residue at position 5. acs.org

The cis-hydroxy group of the hydroxy-Proline residue at position 4. acs.org

The indole nitrogen hydrogen of the Tryptophan residue at position 6. acs.org

The tryptathionine sulfur bridge itself. acs.org

If the thioether bridge is broken, resulting in a monocyclic peptide, the molecule loses its biological activity. researchgate.net This demonstrates that the conformational constraint imposed by the bicyclic structure is the critical factor for maintaining the correct topography for molecular recognition and binding to actin. acs.orgmarquette.edu

Table 2: List of Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| Phalloidin (B8060827) |

| Alanine |

| Tryptophan |

| Leucine (B10760876) |

| Valine |

| Aspartic acid |

| Cysteine |

| Proline |

| γ,δ-dihydroxy-L-Leucine |

| erythro-3-hydroxy-D-Aspartic acid |

| cis-4-hydroxy-L-Proline |

Analysis of Binding Affinity to F-Actin

This compound, a bicyclic peptide from the phallotoxin family, exhibits a strong and highly specific binding affinity for filamentous actin (F-actin). thermofisher.com This interaction is a cornerstone of its biological activity and its utility as a research tool. This compound and its related compound, phalloidin, can be used interchangeably in many applications as they bind competitively to the same sites on F-actin. thermofisher.comvlabs.ac.in The binding is not species-specific, showing similar affinity for actin from a wide variety of plant and animal sources. thermofisher.commit.edu This high-affinity interaction effectively stabilizes the actin filaments, preventing their depolymerization. thermofisher.com

The binding affinity of phallotoxins like this compound is in the nanomolar range, signifying a very strong interaction. thermofisher.comvlabs.ac.in Research indicates that phallotoxins bind to F-actin in a stoichiometric ratio of approximately one toxin molecule for every actin subunit within the filament. thermofisher.commit.edu A critical structural feature for this binding is the unusual thioether bridge between a cysteine and a tryptophan residue within the peptide; cleavage of this bridge, for instance at an elevated pH, leads to a loss of affinity for actin. thermofisher.comvlabs.ac.in this compound's binding is specific to the polymerized form of actin (F-actin); it does not bind to monomeric G-actin. thermofisher.comnih.gov

Detailed quantitative analysis of binding affinity often employs fluorescently labeled derivatives of phallotoxins. The fluorescence of these probes can change upon binding to F-actin, a phenomenon that allows for the determination of dissociation constants (Kd). thermofisher.com Competitive binding assays, frequently using rhodamine phalloidin, are also a common method to determine the binding constants for other, non-fluorescent or differently labeled, phallotoxins. thermofisher.comnih.gov

Research has established specific dissociation constants for several this compound derivatives. For instance, a study using nitrobenzoxadiazole-phallacidin (NBD-phallacidin) to stain F-actin in fixed mouse cells determined its dissociation constant to be in the range of 15 to 25 nM. semanticscholar.org This value is consistent with the generally cited Kd for phallotoxins of approximately 20 nM. semanticscholar.org Another labeled derivative, coumarin (B35378) this compound, was found to have a Kd of 24 nM. thermofisher.com These findings underscore the high-affinity nature of the this compound-actin interaction.

The following table summarizes key research findings on the binding affinity of this compound and related compounds to F-actin.

| Compound/Derivative | Reported Dissociation Constant (Kd) | Cell/System Type | Comments | Reference |

| Phallotoxins (general) | ~20 nM | General | General reported affinity for the phallotoxin family. | semanticscholar.org |

| NBD-Phallacidin | 15 - 25 nM | Fixed L6 Mouse Cells | Determined from staining intensity measurements at various concentrations. | semanticscholar.org |

| Coumarin this compound | 24 nM | Not specified | Listed in a table of phallotoxin probe characteristics. | thermofisher.com |

| Unlabeled Phalloidin | ~36 nM | Rabbit Skeletal Muscle Actin | Provides a baseline for the unmodified parent phallotoxin. | cytoskeleton.com |

| [D-Abu²-Lys⁷]-Phalloin | ~770 nM | F-actin | A synthetic analog, showing reduced affinity compared to native phallotoxins. | researchgate.net |

Chemical Synthesis and Analog Development of Phallacidin

Synthetic Methodologies for Phallacidin and its Analogs

The synthesis of phallotoxins like this compound is a complex undertaking due to their bicyclic heptapeptide (B1575542) structure, which includes an unusual tryptathionine bridge formed between cysteine and tryptophan residues. wikipedia.orgrsc.org While classical solution-phase syntheses were initially employed, solid-phase strategies have become more prevalent due to their efficiency and amenability to creating libraries of analogs. nih.govgoogle.com

Solid-Phase Peptide Synthesis (SPPS) has emerged as a powerful technique for producing phallotoxin analogs. beilstein-journals.orgbachem.com This method involves the stepwise assembly of amino acids on an insoluble polymer resin, which simplifies the purification process by allowing for the removal of excess reagents and by-products through simple filtration. bachem.com The general SPPS cycle consists of deprotecting the Nα-terminal amino group, coupling the next protected amino acid, and washing the resin-bound peptide. bachem.com

A solid-phase approach to synthesizing [Ala⁷]-phalloidin, a close analog of this compound, highlights the key steps and challenges. nih.gov The process involves the preparation of orthogonally protected amino acid building blocks in solution, followed by a solid-phase sequence that features two critical on-resin macro-cyclization reactions. nih.gov The primary challenge in synthesizing phallotoxins is the formation of the rigidifying tryptathionine thioether bridge. wikipedia.orgrsc.org In some synthetic strategies, this is achieved through an intramolecular Savige-Fontana reaction. researchgate.net The development of automated SPPS, including microwave-assisted methods, has further streamlined the production of chemically engineered peptides, offering a robust platform for creating this compound derivatives. beilstein-journals.orgnih.gov

Design and Synthesis of this compound Derivatives

The design and synthesis of this compound derivatives are primarily aimed at overcoming its natural cell impermeability and equipping it with functionalities for specific applications, such as conjugation to delivery vectors or fluorescent probes. wikipedia.orguri.edu

This compound possesses a free carboxyl group (COOH) on its β-hydroxy-D-aspartic acid residue, which provides a convenient site for chemical modification. google.comnih.gov This group can be activated, for example with N-Hydroxysuccinimide (NHS), to form an active ester that readily reacts with primary amines. nih.gov This strategy allows for the covalent attachment of various molecules, such as linkers for conjugation to proteins or fluorescent dyes, without significantly impairing the toxin's high-affinity binding to filamentous actin (F-actin). nih.govpdn.ac.lk This approach has been used to link this compound to carrier molecules for targeted delivery. nih.govnih.gov

A significant challenge in using this compound as an intracellular probe is its high polarity, which prevents it from crossing cell membranes. wikipedia.orgnih.gov To address this, researchers have systematically tuned the hydrophobicity of this compound to facilitate controlled cellular delivery. nih.govnih.gov One strategy involves conjugating diamines with varying hydrocarbon chain lengths (e.g., NH₂-(CH₂)n-NH₂) to the carboxyl group of this compound. nih.govuri.edu

In one study, three this compound cargoes were synthesized with alkyl chains containing four, six, and ten carbon atoms (phallC4, phallC6, and phallC10). uri.edu This modification systematically increased the hydrophobicity of the molecule; the logarithm of the octanol-water partition coefficient (Log P) was varied from -1.6 for unmodified this compound to +1.28 for the phallC10 derivative. nih.gov This "tuning" of hydrophobicity is designed to optimize the molecule for delivery systems like the pH (Low) Insertion Peptide (pHLIP), which can translocate moderately hydrophobic cargo across cell membranes in the acidic tumor microenvironment. nih.govacs.orgfrontiersin.org Importantly, the attachment of these carbon chains (up to 10 atoms) did not negatively affect the ability of the this compound derivatives to bind to their cellular target, F-actin. nih.gov

Modification at the Carboxyl Group for Conjugation

Development of Fluorescent this compound Conjugates

Fluorescently labeled phallotoxins are invaluable tools for visualizing the actin cytoskeleton in fixed and living cells. nih.govpnas.orgthermofisher.com The development of these conjugates involves attaching a fluorophore to a site on the this compound molecule that does not interfere with actin binding.

A well-known fluorescent derivative is 7-nitrobenz-2-oxa-1,3-diazole (NBD)-phallacidin. researchgate.netpnas.orgnih.gov Its synthesis involves labeling this compound with the fluorophore 4-chloro-7-nitrobenz-2-oxa-1,3-diazole (NBD-Cl). researchgate.net The resulting NBD-phallacidin is a low molecular weight, actin-specific probe with a visible excitation profile, making it highly useful for fluorescence microscopy studies of actin in both plant and animal cells. researchgate.netpnas.org This fluorescent derivative has been successfully used to stain actin structures, including stress fibers and ruffles, in living and fixed cells. pnas.org

Similarly, fluorescein-phalloidin is a widely used fluorescent probe for F-actin. nih.govsigmaaldrich.com Although a derivative of phalloidin (B8060827), its synthesis principle is relevant to this compound analogs. The synthesis involves conjugating a fluorophore, such as fluorescein (B123965) isothiocyanate (FITC), to the phallotoxin. sigmaaldrich.com This is typically achieved by modifying the side chain of amino acid 7, which can be altered without significant loss of affinity for actin. google.comsigmaaldrich.com These fluorescent conjugates bind selectively and with high affinity to F-actin, allowing for detailed visualization of the actin cytoskeleton. nih.gov

Advanced Research Applications and Methodological Approaches Utilizing Phallacidin

Fluorescence Microscopy and Confocal Imaging Techniques for Actin Visualization

To visualize the actin cytoskeleton, phallacidin is chemically conjugated to fluorescent dyes. thermofisher.comresearchgate.net These fluorescent derivatives are water-soluble and can stain F-actin at nanomolar concentrations in fixed and permeabilized cells, tissue sections, or cell-free experiments. thermofisher.comthermofisher.com The process typically involves fixing cells with a crosslinking agent like paraformaldehyde, which preserves the native structure of F-actin, followed by permeabilization to allow the this compound conjugate to enter the cell. cytoskeleton.comcytoskeleton.com

A wide array of fluorophores has been conjugated to phallotoxins, including this compound, to suit various microscopy applications. thermofisher.com Confocal laser scanning microscopy is frequently used with fluorescent this compound to obtain high-resolution, three-dimensional images of the actin network, revealing intricate structures like stress fibers and lamellipodia. asm.orgmolbiolcell.org For instance, BODIPY FL this compound has been used to visualize the filamentous actin network in drug-treated cells via confocal microscopy. asm.org Similarly, combinations of different fluorescent probes, such as this compound conjugates and nuclear dyes, enable multi-target labeling and analysis within the same sample. capes.gov.br

Table 1: Examples of Fluorescent this compound Conjugates and Their Applications

| Fluorescent Conjugate | Application/Observation | Reference(s) |

|---|---|---|

| NBD-phallacidin | Staining of F-actin in rabbit and human corneal endothelium. | capes.gov.br |

| NBD-phallacidin | Staining of actin cytoskeletal structures in living and fixed cells. | nih.gov |

| NBD-phallacidin | Prevention of thrombin-induced actin filament redistribution in endothelial cells. | nih.govphysiology.org |

| BODIPY FL this compound | Staining of G-actin and F-actin pools in monocytes for flow cytometry. | thermofisher.com |

| BODIPY FL this compound | Visualization of cellular filamentous actin in EIAV-infected cells. | asm.org |

| Coumarin (B35378) this compound | Staining of fixed and permeabilized chick embryo fibroblasts. | thermofisher.com |

| Rhodamine-labeled this compound | Staining of F-actin stress-fiber bundles in living glial cells. |

Application in Live Cell Imaging for Actin Rearrangements

Visualizing actin dynamics in living cells using this compound presents a significant challenge because the toxin is generally not permeable to the membranes of live cells. thermofisher.comzenonbio.hu However, several methods have been developed to overcome this limitation.

One early method involved using a mild permeabilizing agent, lysolecithin, to facilitate the entry of 7-nitrobenz-2-oxa-1,3-diazole-phallacidin (NBD-phallacidin) into cultured animal cells. nih.gov This allowed for the staining of actin structures like stress fibers and ruffles in living cells. nih.gov Another approach is microinjection, where a fluorescent derivative of phalloidin (B8060827) (a closely related phallotoxin) is directly injected into the cytoplasm. thermofisher.comnih.gov This technique has been used to follow the rearrangement of fluorescently labeled microfilament bundles in real-time using video microscopy. nih.gov

It is crucial to note that because this compound stabilizes F-actin, its introduction into living cells can alter natural actin dynamics and cell motility. thermofisher.comzenonbio.hu Therefore, experiments must be carefully designed, often using the lowest possible concentrations that still permit visualization, to minimize interference with the biological processes under investigation. nih.gov More recent advances have focused on developing novel cell-permeable probes to track actin dynamics without the drawbacks associated with phallotoxin microinjection. cytoskeleton.com

In Vitro and In Vivo Studies of Endothelial Barrier Function

The actin cytoskeleton plays a critical role in maintaining the integrity of the endothelial barrier, which controls the passage of fluids and solutes from the bloodstream into tissues. molbiolcell.orgnih.gov The peripheral actin bands in endothelial cells are thought to be particularly important for the stability of cell-to-cell junctions. nih.govphysiology.org Agents that disrupt the endothelial barrier, such as thrombin, often cause a reorganization of the actin cytoskeleton, characterized by the loss of these peripheral bands and the formation of intracellular stress fibers, leading to gaps between cells. molbiolcell.orgphysiology.org

This compound has been used as a key research tool in studies investigating these mechanisms. By stabilizing the actin cytoskeleton, researchers can probe the contribution of actin filament dynamics to endothelial permeability. molbiolcell.orgnih.gov For example, in cultured endothelial cell monolayers, this compound treatment has been shown to prevent the morphological changes and cytoskeleton rearrangement induced by inflammatory mediators. ahajournals.org

Investigation of this compound's Protective Effects against Permeability Changes

A significant area of research has focused on this compound's ability to protect the endothelial barrier from agents that increase its permeability. Studies have shown that by stabilizing existing actin structures, this compound can prevent or reduce barrier disruption.

In a key study using calf pulmonary artery endothelial monolayers, pretreatment with NBD-phallacidin prevented the thrombin-induced redistribution of actin filaments. nih.govphysiology.org This stabilization of the cytoskeleton markedly attenuated the increase in permeability to albumin that would normally be caused by thrombin. nih.govphysiology.org This protective effect was achieved without impacting cell viability. physiology.org Similarly, another phallotoxin, phalloidin, was shown to enhance endothelial barrier function and reduce permeability increases caused by various inflammatory agents like histamine (B1213489) and bradykinin. nih.gov

However, the protective effect of this compound is not universal and depends on the mechanism of barrier disruption. For instance, while this compound inhibits thrombin-induced permeability, it had no effect on ceramide-mediated permeability changes in endothelial cells. nih.gov Likewise, while this compound prevented morphological changes induced by the neutrophil protease cathepsin G, it did not stop the increase in transcellular permeability, suggesting that cathepsin G can affect the barrier through mechanisms independent of major actin rearrangement. ahajournals.org

Table 2: Summary of Research on this compound's Effects on Endothelial Permeability

| Study Focus | Cell/System Used | Key Finding | Reference(s) |

|---|---|---|---|

| Thrombin-induced permeability | Calf pulmonary artery endothelial monolayers | Pretreatment with NBD-phallacidin prevented actin reorganization and attenuated increased albumin permeability. | nih.govphysiology.org |

| Inflammatory mediator-induced permeability | Bovine aortic endothelial cells | Pretreatment with phalloidin reduced permeability increases caused by histamine, bradykinin, and cytochalasin B. | nih.gov |

| Ceramide-induced permeability | CPAE and HMVEC-L endothelial cells | This compound had no influence on ceramide-mediated permeability. | nih.gov |

| Cathepsin G-induced permeability | Human umbilical vein endothelial cells (HUVEC) | This compound prevented cell shape changes but did not prevent the increase in permeability to albumin. | ahajournals.org |

Methodologies for Modulating Actin Dynamics in Experimental Systems

This compound is a primary tool for modulating actin dynamics, specifically by stabilization. researchgate.net In experimental systems, it is used to inhibit the depolymerization of F-actin, effectively locking the filaments in place. thermofisher.com This allows for the study of cellular processes where actin disassembly is a key step. For example, in samples treated with this compound, the effects of other actin-binding proteins or drugs that promote depolymerization can be assessed. thermofisher.com

Development of Novel Actin-Targeting Research Tools Based on this compound Scaffolds

The unique, rigid bicyclic structure of phallotoxins like this compound makes them attractive scaffolds for the development of new research tools. researchgate.netrsc.org While this compound itself is a powerful reagent, its properties (like poor membrane permeability) can be limiting. researchgate.net Consequently, there is interest in synthesizing derivatives and novel analogs to create tools with improved characteristics.

Research in this area includes the development of solid-phase synthesis routes for phallotoxin analogs, which allows for the creation of a diverse library of derivatives that would be difficult to produce with traditional solution-phase chemistry. google.comnih.gov Such synthetic approaches enable the modification of the peptide scaffold, for instance, by attaching different functional groups or linkers. researchgate.net These modifications can be used to enhance properties like cell uptake or to attach different reporter molecules, such as advanced fluorophores or biotin (B1667282) tags for detection. rsc.orgresearchgate.net For example, the development of a fluorescent phalloidin analog through solid-phase synthesis was validated by its ability to stain actin in cells, demonstrating the potential of this approach for creating new probes. rsc.org The ultimate goal is to generate novel molecules that retain the high-affinity, specific binding of the natural this compound scaffold while offering enhanced functionality for advanced applications, such as high-resolution imaging or targeted manipulation of actin within living systems. nih.gov

Analytical and Detection Strategies for Phallacidin

Chromatographic Methods for Phallacidin Quantification

Chromatography, particularly when coupled with mass spectrometry, stands as the gold standard for the specific and sensitive quantification of this compound. These methods separate this compound from other co-occurring toxins found in mushroom extracts and biological fluids.

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a foundational technique for the analysis of phallotoxins, including this compound. Several methods have been developed that allow for the simultaneous determination of multiple amatoxins and phallotoxins. nih.gov These methods typically utilize a C18 stationary phase and a gradient elution system.

One established method employs a gradient elution with 0.02 M aqueous ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724), with simultaneous UV absorbance monitoring at 214 and 295 nm. nih.gov This approach can successfully separate and identify acidic toxins like this compound alongside neutral toxins. nih.gov The limit of detection for each toxin using this method was reported to be 10 ng/mL in the extraction medium. nih.gov Other research has utilized a mobile phase consisting of 50 mM ammonium acetate and acetonitrile (90:10, v/v) with a C18 column for analyzing this compound in various parts of the Amanita phalloides mushroom. researchgate.netresearchgate.netresearchgate.net

| Parameter | HPLC Method 1 | HPLC Method 2 |

| Stationary Phase | Reversed-Phase C18 | Reversed-Phase C18 (150 x 4.6 mm; 5 µm) |

| Mobile Phase | Gradient of 0.02 M ammonium acetate-acetonitrile | Isocratic 50 mM ammonium acetate + acetonitrile (90:10, v/v) |

| Detector | UV Absorbance (214 nm and 295 nm) | UV Absorbance |

| Limit of Detection | 10 ng/mL | Not specified |

| Reference | nih.gov | researchgate.netresearchgate.net |

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides enhanced sensitivity and selectivity, making it the most widely used technology for detecting mushroom toxins. mdpi.com This technique allows for the unambiguous identification of this compound based on its specific mass-to-charge ratio and retention time. mdpi.com

Numerous LC-MS/MS and UPLC-MS/MS methods have been validated for the simultaneous detection of this compound and other toxins in complex matrices such as mushrooms, human serum, plasma, and urine. mdpi.commdpi.comdntb.gov.ua These methods often employ electrospray ionization in positive mode (ESI+). mdpi.commdpi.com For instance, a comprehensive LC-MS/MS method was developed for 12 mushroom toxins, including this compound, achieving limits of quantification of 0.01-0.2 mg/kg in mushrooms and 0.15-2.0 µg/L in biological fluids. mdpi.com Another study successfully identified and quantified this compound in a wild mushroom sample at a concentration of 0.64 µg/g using LC-MS/MS. sciex.com

UPLC-MS/MS methods offer the advantage of faster analysis times and improved resolution. oup.com Validated UPLC-MS/MS methods for this compound in human biological fluids have reported limits of quantification as low as 1-3 ng/mL in blood and 0.5-2 ng/mL in urine. dntb.gov.ua These highly sensitive methods are crucial for clinical and forensic toxicology. mdpi.comdntb.gov.uanih.govresearchgate.net

| Parameter | LC-MS/MS Method | UPLC-MS/MS Method | Online LC-DAD-MS/MS |

| Column | ACQUITY UPLC HSS T3 | CORTEX UPLC C18+ (2.1 mm × 100 mm, 1.6 μm) | XBridgeTM BEH C18 (150 mm×3.0 mm, 2.5 μm) |

| Mobile Phase | Gradient of methanol (B129727) and water with 1 mM ammonium fluoride | Gradient of 0.2% formic acid in water and 0.2% formic acid in methanol | Basic mobile phase (pH 10.7) |

| Ionization | ESI+ | ESI+ | ESI+ |

| MRM Transition (m/z) | Not specified | 847.0 > 157.0 | Not specified |

| Matrix | Mushrooms, serum, urine, SGF | Plasma, serum, urine | Wild mushrooms |

| Limit of Quantification | 0.01-0.2 mg/kg (mushrooms) | LLOQ: 1-3 ng/mL (plasma/serum) | LOD: 0.005-0.02 mg/kg |

| Reference | mdpi.com | mdpi.com | nih.govresearchgate.net |

High-Performance Liquid Chromatography (HPLC) Techniques

Immunoanalytical Assays for this compound Detection

Immunoassays offer a rapid and sensitive alternative to chromatographic methods, making them suitable for screening purposes and in settings where sophisticated instrumentation is unavailable.

While many ELISAs have been developed for the related amatoxins, specific immunoassays for this compound are less common. nih.govnih.gov However, a highly sensitive and automated magnetic bead (MB)-based chemiluminescence immunoassay (CLIA) was successfully established for the detection of phallotoxins, including both phalloidin (B8060827) and this compound, in human serum and urine. frontiersin.orgresearchgate.net This indirect competitive immunoassay utilizes magnetic beads as carriers for the coating antigen, which enhances the efficiency of antigen-antibody recognition. frontiersin.org

The validation of this automated MB-based CLIA demonstrated excellent sensitivity, with limits of detection (LODs) for phallotoxins of 0.010 ng/mL in human serum and 0.009 ng/mL in human urine. frontiersin.orgresearchgate.net The recoveries ranged from 81.6% to 95.6%, and the results showed good correlation with HPLC-MS/MS analysis, indicating its reliability for clinical diagnosis. researchgate.net

A critical aspect of immunoassay validation is assessing selectivity and cross-reactivity. Studies on ELISAs developed for amatoxins have shown that some antibodies may cross-react with this compound, but typically at much higher concentrations. For example, one assay was able to detect this compound, but only at a concentration 1000-fold higher than that of the target amatoxins. nih.gov Similarly, a lateral flow immunoassay (LFIA) for amatoxins showed cross-reactivity with this compound at a high concentration of 200 μg/mL. nih.govplos.org These findings underscore the importance of using highly specific antibodies when developing an immunoassay intended solely for this compound.

| Assay Type | Target Analytes | Matrix | Limit of Detection (LOD) | Key Feature | Reference |

| MB-based CLIA | Phalloidin and this compound | Human Serum | 0.010 ng/mL | Automated, high sensitivity | frontiersin.orgresearchgate.net |

| MB-based CLIA | Phalloidin and this compound | Human Urine | 0.009 ng/mL | Automated, high sensitivity | frontiersin.orgresearchgate.net |

Sample Preparation Methodologies for Research Matrices

Effective sample preparation is a critical step to remove interfering substances and concentrate the analyte of interest, thereby improving the accuracy and sensitivity of subsequent analyses.

Solid-phase extraction (SPE) is the most common technique for the cleanup and concentration of this compound from various research matrices. researchgate.net Different sorbent materials are used depending on the sample type.

For mushroom extracts and biological fluids like plasma, serum, and urine, polymeric reversed-phase sorbents are highly effective. The Waters Oasis HLB (Hydrophilic-Lipophilic Balanced) sorbent is frequently cited for its excellent ability to extract and purify this compound and other related toxins. sciex.comresearchgate.netresearchgate.net It has been used in standard SPE cartridges and in high-throughput 96-well μElution plate formats, the latter of which reduces sample processing time and reagent consumption. mdpi.comsciex.comresearchgate.net Another approach for serum samples involves purification with a PSA (Primary Secondary Amine) sorbent after protein precipitation with acetonitrile. mdpi.com These methods effectively remove matrix components such as phospholipids (B1166683) that can interfere with LC-MS/MS analysis. mdpi.com

| SPE Sorbent | Matrix | Purpose | Subsequent Analysis | Reference |

| Oasis HLB | Mushroom Extract | Sample clean-up | LC-MS/MS | sciex.comresearchgate.net |

| Oasis HLB | Serum, Plasma, Urine | Extraction | UPLC-MS/MS | researchgate.net |

| PRiME HLB μElution Plate | Plasma, Serum, Urine | High-throughput purification | UPLC-MS/MS | mdpi.comnih.govresearchgate.net |

| PSA (Primary Secondary Amine) | Serum | Purification after protein precipitation | LC-MS/MS | mdpi.com |

Simultaneous Detection of this compound and Related Phallotoxins

The co-occurrence of this compound with other phallotoxins and amatoxins in poisonous mushrooms, particularly of the Amanita genus, necessitates the development of analytical methods capable of detecting and quantifying multiple toxins simultaneously. mdpi.comtaylorandfrancis.com Such methods are crucial for clinical diagnosis in poisoning cases and for the toxicological analysis of mushroom samples. mdpi.comoup.com The primary analytical techniques employed for the simultaneous determination of this compound and its congeners include liquid chromatography-mass spectrometry (LC-MS), high-performance liquid chromatography (HPLC) with ultraviolet detection, and capillary electrophoresis (CE). taylorandfrancis.comtandfonline.comscispace.com

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and widely used technique due to its high sensitivity, specificity, and reproducibility. mdpi.commdpi.com This method allows for the concurrent analysis of a range of toxins, including this compound, phalloidin, and various amatoxins (e.g., α-amanitin, β-amanitin, γ-amanitin), in complex biological matrices such as human plasma, serum, and urine, as well as in mushroom extracts. mdpi.comoup.comnih.gov

Ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) methods have been developed for the rapid and sensitive determination of multiple toxins. mdpi.comspkx.net.cn For instance, a UPLC-MS/MS method was validated for the simultaneous quantification of α-amanitin, β-amanitin, γ-amanitin, phalloidin (PHD), and this compound (PCD) in human plasma, serum, and urine. mdpi.comnih.gov In this approach, samples are often prepared using a simple dilution and purification step, such as the use of a 96-well µElution plate, which facilitates high-throughput analysis. mdpi.comnih.gov The analysis is typically performed using positive electrospray ionization (ESI+) in multiple reaction monitoring (MRM) mode, which provides excellent specificity. mdpi.comnih.gov

High-performance liquid chromatography (HPLC) coupled with a diode-array detector (DAD) or a UV detector is another common approach. tandfonline.comresearchgate.net Reversed-phase HPLC (RP-HPLC) is frequently used to separate the toxins. scispace.comresearchgate.net A gradient elution with a mobile phase consisting of an ammonium acetate buffer and acetonitrile is often employed, with simultaneous monitoring at two different wavelengths to optimize the detection of both amatoxins (around 303-305 nm) and phallotoxins (around 291-295 nm). scispace.commdpi.comnih.gov

Capillary electrophoresis (CE) offers an alternative for the separation and identification of these peptide toxins. gtfch.orgamazonaws.com CE coupled to mass spectrometry (CE-MS) can separate and identify forensically relevant oligopeptides, including this compound, within a short analysis time. gtfch.org For example, a CE-MS procedure was developed to separate five toxins, including this compound, in under 8 minutes using a running buffer of ammonium formate (B1220265) at a high pH. gtfch.org

The following tables summarize the conditions and performance of various analytical methods used for the simultaneous detection of this compound and related toxins.

Research Findings on Simultaneous Detection Methods

Table 1: UPLC-MS/MS Methods for Simultaneous Toxin Analysis

| Analytes | Matrix | Sample Preparation | Chromatography Column | Detection | LOD/LLOQ | Reference |

|---|---|---|---|---|---|---|

| α-Amanitin, β-Amanitin, γ-Amanitin, Phalloidin (PHD), this compound (PCD) | Human Plasma, Serum, Urine | Dilution, PRiME HLB µElution plate purification | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | ESI+ MRM | LOD: Plasma/Serum: 0.1-0.2 ng/mL; Urine: 0.05-0.1 ng/mL. LLOQ: Plasma/Serum: 0.5 ng/mL; Urine: 0.2 ng/mL | mdpi.comnih.gov |

| α-Amanitin, β-Amanitin, this compound (PCD), Phalloidin (PHD) | Guinea Pig Plasma and Urine | Protein precipitation | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | ESI+ MRM | LOD: Plasma: 1.0 µg/L; Urine: 0.3 µg/L | spkx.net.cn |

| α-Amanitin, β-Amanitin, γ-Amanitin, Phalloidin, Phallisacin (B13414380), this compound | Human Whole Blood and Urine | Protein precipitation with acetonitrile (0.1% formic acid) | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) | ESI+ MRM | LLOQ: Blood: 1–3 ng/mL; Urine: 0.5–2 ng/mL | oup.comresearchgate.net |

Interactive Data Table 1: UPLC-MS/MS Methods for Simultaneous Toxin Analysis ```html

| Analytes | Matrix | Sample Preparation | Chromatography Column | Detection | LOD/LLOQ | Reference |

|---|---|---|---|---|---|---|

| α-Amanitin, β-Amanitin, γ-Amanitin, Phalloidin (PHD), this compound (PCD) | Human Plasma, Serum, Urine | Dilution, PRiME HLB µElution plate purification | ACQUITY UPLC HSS T3 (2.1 mm × 100 mm, 1.8 µm) | ESI+ MRM | LOD: Plasma/Serum: 0.1-0.2 ng/mL; Urine: 0.05-0.1 ng/mL. LLOQ: Plasma/Serum: 0.5 ng/mL; Urine: 0.2 ng/mL | [7, 12] |

| α-Amanitin, β-Amanitin, this compound (PCD), Phalloidin (PHD) | Guinea Pig Plasma and Urine | Protein precipitation | UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) | ESI+ MRM | LOD: Plasma: 1.0 µg/L; Urine: 0.3 µg/L | researchgate.net |

| α-Amanitin, β-Amanitin, γ-Amanitin, Phalloidin, Phallisacin, this compound | Human Whole Blood and Urine | Protein precipitation with acetonitrile (0.1% formic acid) | Waters Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) | ESI+ MRM | LLOQ: Blood: 1–3 ng/mL; Urine: 0.5–2 ng/mL | [8, 9] |

| Ibotenic acid, muscimol, muscarine, β-amanitin, α-amanitin, desoxoviroidin, γ-amanitin, phallisacin, illudin S, this compound, phalloidin, illudin M | Mushrooms, Serum, Urine, Simulated Gastric Fluid | Water or acetonitrile extraction; PSA sorbent cleanup for serum | Not specified | LC-MS/MS | Not specified |

Table 2: HPLC Methods for Simultaneous Toxin Analysis

| Analytes | Matrix | Mobile Phase | Chromatography Column | Detection | LOD | Reference |

| :--- | :--- | :--- | :--- | :--- | :--- | :--- |

| 8 Amatoxins and Phallotoxins (including this compound) | Amanita phalloides extract | Gradient of 0.02 M ammonium acetate and acetonitrile | Reversed-phase | UV at 214 and 295 nm | 10 ng/mL | nih.gov|

| Amatoxins and Phallotoxins | Mushroom samples | 0.05M ammonium acetate (pH 5.5) and acetonitrile (90:10 v/v) | C18 | UV at 303 nm (amatoxins) and 291 nm (phallotoxins) | Not specified | scispace.com|

| Amatoxins and Phallotoxins | Amanita phalloides | Gradient of water (0.05% TFA) and acetonitrile (0.05% TFA) | C18 | DAD and MS | Not specified | tandfonline.comkent.ac.uk|

Interactive Data Table 2: HPLC Methods for Simultaneous Toxin Analysis

Generated html Table 3: Capillary Electrophoresis (CE) Methods for Simultaneous Toxin Analysis

| Analytes | Matrix | Running Buffer | Separation Conditions | Detection | LOD | Reference |

| :--- | :--- | :--- | :--- | :--- | :--- | :--- |

| α-, β-, γ-Amanitin, Phalloidin, this compound | Mushroom extracts | 20 mmol/l ammonium formate (pH 10.8) and 10% (v/v) isopropanol (B130326) | +28 kV, 23°C | ESI-MS | 10–40 ng/ml | gtfch.org|

| Amanitins (B175416), Phallotoxins, Virotoxins | Human Blood, Urine | pH 6.8 phosphate (B84403) buffer | Not specified | UV | Blood: 50-60 ng, Urine: 40-45 ng (in 5-10 mL sample) | amazonaws.com|

Interactive Data Table 3: Capillary Electrophoresis (CE) Methods for Simultaneous Toxin Analysis

Generated html Compound Names

Compound Name This compound α-Amanitin β-Amanitin γ-Amanitin Phalloidin Phallisin Phallisacin Phalloin (B1196438) Desoxoviroidin Ibotenic acid Illudin M Illudin S Muscarine Muscimol

Future Directions and Emerging Research Avenues for Phallacidin

Unveiling Novel Enzymes and Post-Translational Modifications in Phallacidin Biosynthesis

The biosynthesis of this compound, a complex bicyclic heptapeptide (B1575542), is a fascinating area of research. While it is known to be produced by the death cap mushroom, Amanita phalloides, the precise enzymatic machinery and post-translational modifications involved in its synthesis are not fully understood. mdpi.comethz.ch

Future research will likely focus on identifying and characterizing the novel enzymes responsible for the unique chemical transformations in this compound biosynthesis. This includes the enzymes that catalyze the formation of the characteristic thioether bridge between cysteine and tryptophan residues, a critical feature for its actin-binding activity. vlabs.ac.in The genes encoding for this compound, such as PHA1, are part of a larger family of related genes. acs.orgnih.gov Understanding the regulation and expression of these genes is crucial.

A key enzyme in the biosynthesis of related toxins like amanitins (B175416) is prolyl oligopeptidase B (POPB). researchgate.netnih.gov Investigating whether a similar enzyme or a unique set of proteases is involved in processing the this compound proprotein will be a significant step forward. acs.org The discovery of novel cyclic peptides alongside known toxins in Amanita species suggests a broader and more complex biosynthetic potential than previously appreciated. nih.govmdpi.com Advanced genomic and transcriptomic approaches will be instrumental in uncovering the full complement of enzymes and the sequence of post-translational modifications, such as hydroxylations and epimerizations, that lead to the mature this compound molecule. mdpi.com

High-Resolution Structural Characterization of this compound-Actin Complexes

The interaction between this compound and filamentous actin (F-actin) is the basis for its biological activity and its utility as a research tool. While it is known to bind at the interface between F-actin subunits, stabilizing the filament and preventing depolymerization, a detailed high-resolution structure of the this compound-actin complex has been elusive. researchgate.netmdpi.com

Recent advances in cryogenic electron microscopy (cryo-EM) have revolutionized structural biology, enabling the determination of near-atomic resolution structures of large and dynamic macromolecular complexes. nih.govresearchgate.net Applying these techniques to the this compound-actin complex will provide unprecedented insights into the molecular details of their interaction. This will reveal the precise binding pocket, the key amino acid residues involved in the interaction from both this compound and actin, and the conformational changes that occur upon binding. nih.govresearchgate.net

High-resolution structures will also elucidate how this compound stabilizes the D-loop of actin, a flexible region crucial for filament dynamics. nih.govebi.ac.uk Understanding these structural details at a near-atomic level will not only clarify the mechanism of action of this compound but also provide a blueprint for the rational design of new actin-binding molecules. researchgate.net

Advanced Computational Modeling for Predicting this compound Interactions and Analog Design

Computational modeling is becoming an increasingly powerful tool in drug discovery and molecular biology. In the context of this compound, advanced computational methods can be used to predict its interactions with actin and to design novel analogs with tailored properties. researchgate.net